

An In-depth Technical Guide to Fmoc-Leucine-¹³C: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-leucine-13C*

Cat. No.: *B1591251*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties of isotopically labeled Fmoc-L-leucine (¹³C), a critical reagent in modern proteomics, structural biology, and drug development. The inclusion of carbon-13 isotopes allows for the sensitive and specific tracking of leucine residues in peptides and proteins using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Core Properties of Fmoc-Leucine and its ¹³C-Labeled Variants

The incorporation of ¹³C isotopes into Fmoc-leucine results in a predictable mass shift, which is fundamental to its application in quantitative proteomics. The physical and chemical properties of the labeled compounds are largely comparable to the unlabeled analog, ensuring their seamless integration into established synthetic protocols.

Quantitative Data Summary

The following tables summarize the key quantitative properties of standard Fmoc-L-leucine and its common ¹³C-labeled isotopologues.

Table 1: General Properties of Fmoc-L-Leucine and ¹³C-Labeled Variants

Property	Fmoc-L-leucine	Fmoc-L-leucine-1- ¹³ C	Fmoc-L-leucine- ¹³ C ₆	Fmoc-L-leucine- ¹³ C ₆ , ¹⁵ N
Molecular Formula	C ₂₁ H ₂₃ NO ₄ [1]	C ₂₀ ¹³ CH ₂₃ NO ₄	¹³ C ₆ C ₁₅ H ₂₃ NO ₄	¹³ C ₆ C ₁₅ H ₂₃ ¹⁵ NO ₄
Molecular Weight (g/mol)	353.4[1]	354.40	359.37[2]	360.36[3][4]
Appearance	White to off-white solid[1]	Solid	Solid	Solid[3]
Melting Point (°C)	148 - 163[1]	152 - 156	Not specified	152 - 156[3]
Optical Activity [α] ₂₀ /D	-25 ±2° (c=1 in DMF)[1]	-25° (c=0.5 in DMF)	Not specified	-25° (c=0.5 in DMF)[3]
CAS Number	35661-60-0[1]	202114-53-2	2483735-66-4[2]	1163133-36-5[3][4]

Table 2: Isotopic Purity and Mass Shift

Compound	Isotopic Purity	Mass Shift (vs. unlabeled)
Fmoc-L-leucine-1- ¹³ C	99 atom % ¹³ C	M+1
Fmoc-L-leucine- ¹³ C ₆	97-99%	M+6
Fmoc-L-leucine- ¹³ C ₆ , ¹⁵ N	98 atom % ¹³ C, 98 atom % ¹⁵ N[3]	M+7[3]

Table 3: Solubility Information

Solvent	Solubility of Fmoc-L-leucine
Ethanol, DMSO, Dimethylformamide (DMF)	Approximately 30 mg/mL[5][6]
Aqueous Buffers	Sparingly soluble[5][6]

A detailed study on the solubility of Fmoc-L-leucine in 12 different monosolvents from 283.15 to 323.15 K has been reported, indicating that solubility generally increases with rising temperature.[7][8] The dissolution process is noted to be significantly influenced by hydrogen bonding.[7][8]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-leucine-¹³C

The following is a generalized protocol for the incorporation of a Fmoc-leucine-¹³C residue into a peptide sequence using manual solid-phase peptide synthesis. This protocol is based on the widely used Fmoc/tBu strategy.

Materials and Reagents

- Fmoc-L-leucine-¹³C (of desired isotopic labeling)
- Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, 20% (v/v) in DMF for Fmoc deprotection
- Coupling reagents:
 - N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
 - N,N-Diisopropylethylamine (DIPEA)
- Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
- Cold diethyl ether

- Peptide synthesis vessel
- Shaker or bubbler for agitation

Methodology

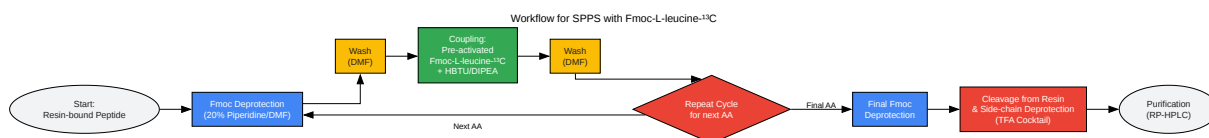
- Resin Swelling: The resin is swelled in DMF for at least 30 minutes in the reaction vessel.
- Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment followed by a longer treatment of 15-20 minutes.
- Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
- Amino Acid Coupling:
 - In a separate vessel, the Fmoc-L-leucine-¹³C (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with the coupling reagent (e.g., HBTU, HATU) and an organic base (e.g., DIPEA).
 - This activated amino acid solution is then added to the deprotected resin.
 - The coupling reaction is allowed to proceed for 1-2 hours with agitation. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.
- Washing: The resin is washed with DMF to remove any unreacted reagents.
- Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
- Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed as described in step 2.
- Resin Washing and Drying: The resin is washed with DCM and methanol and then dried under vacuum.

- **Cleavage and Deprotection of Side Chains:** The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature.
- **Peptide Precipitation and Purification:** The cleaved peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether. The crude peptide is then pelleted by centrifugation, washed with cold ether, and dried. The final product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

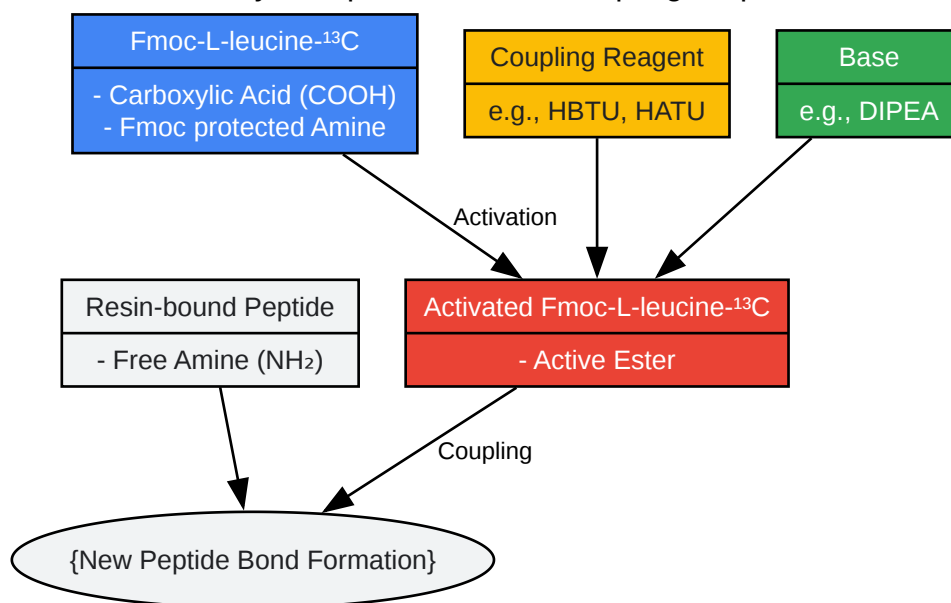
Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of a ¹³C-labeled leucine residue.



Key Components in the Coupling Step



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- To cite this document: BenchChem. [An In-depth Technical Guide to Fmoc-Leucine- ^{13}C : Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591251#what-are-the-properties-of-fmoc-leucine-13c>]

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